N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to a class of 1,2,4-triazole derivatives characterized by a sulfur-linked acetamide backbone and substituted aromatic/heteroaromatic moieties. Its core structure includes a 1,2,4-triazole ring substituted at positions 4 and 5 with furan-2-ylmethyl and furan-2-yl groups, respectively, and an N-(4-bromophenyl)acetamide chain. This compound is hypothesized to exhibit bioactivity due to the pharmacophoric triazole-thioacetamide scaffold, which is associated with anti-inflammatory, antimicrobial, and antiviral properties .
Properties
Molecular Formula |
C19H15BrN4O3S |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15BrN4O3S/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
LVILGMLXJHSHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies regarding this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with furan derivatives and triazole moieties under controlled conditions. The process can be optimized using various solvents and catalysts to enhance yield and purity.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against both gram-positive and gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL against various microorganisms, indicating a broad spectrum of activity .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 62.5 - 250 | Antibacterial |
| Compound B | 250 | Antifungal |
| N-(4-bromophenyl)-... | 31.3 - 500 | Antimicrobial |
Anticancer Activity
The triazole derivatives have also been explored for their anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, certain triazole-based compounds were tested against various cancer cell lines and exhibited IC50 values indicating effective cytotoxicity .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis and bacterial replication. Additionally, the presence of the furan ring may enhance lipid solubility, facilitating better cell membrane penetration .
Study 1: Antimicrobial Screening
In a study conducted on various synthesized triazole derivatives, N-(4-bromophenyl)-... was evaluated for its antimicrobial efficacy. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values lower than those of standard antibiotics like ampicillin .
Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of several triazole derivatives on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study found that N-(4-bromophenyl)-... showed IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Scientific Research Applications
Structural Characteristics
Molecular Formula : C16H15BrN4O2S
Molecular Weight : 407.3 g/mol
IUPAC Name : N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
The compound features a triazole ring which is known for its biological activity, especially in medicinal chemistry. The presence of the furan and bromophenyl groups enhances its potential interactions with biological targets.
Anticancer Activity
Research has shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : A study conducted on multicellular spheroids demonstrated that certain triazole derivatives had a strong inhibitory effect on tumor growth, indicating their potential as lead compounds for cancer therapy .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways.
Antimicrobial Properties
N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : In vitro testing revealed that sulfanyltriazoles exhibited higher antibacterial activity than traditional antibiotics against several resistant bacterial strains. This suggests their potential use in treating infections caused by antibiotic-resistant bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored as well:
- Inflammation Models : Studies indicate that certain triazole derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
-
Amination : Reacts with ammonia or primary amines (e.g., methylamine) in the presence of Cu(I) catalysts at 80–100°C to yield substituted aniline derivatives.
-
Hydrolysis : Forms a phenolic derivative when treated with aqueous NaOH under reflux (120°C, 12 hours).
Example Reaction:
Reagents : NH₃ (excess), CuI, DMF, 90°C
Product : N-(4-aminophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Oxidation of the Sulfur Atom
The sulfanyl (-S-) group is susceptible to oxidation:
-
Mild Oxidation : Using H₂O₂ (3%) at room temperature converts -S- to sulfoxide (-SO-).
-
Strong Oxidation : KMnO₄ in acidic medium (H₂SO₄) oxidizes -S- to sulfone (-SO₂-) at 60°C.
Reaction Conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | RT, 6 hrs | Sulfoxide |
| KMnO₄/H₂SO₄ | 60°C, 3 hrs | Sulfone |
Reduction of the Acetamide Group
The acetamide moiety can be reduced to a primary amine:
-
LiAlH₄ : In anhydrous THF under reflux (4 hours), the carbonyl group is reduced to -CH₂NH₂.
Mechanism:
Electrophilic Substitution on Furan Rings
The furan rings participate in electrophilic substitution, such as:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of furan.
-
Sulfonation : Furan reacts with SO₃ in DCM to form sulfonic acid derivatives.
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes alkylation and cycloaddition:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated triazoles.
-
Click Chemistry : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes .
Esterification/Amidation of the Acetamide Group
The acetamide’s carbonyl group reacts with:
-
Alcohols : Forms esters (e.g., methyl ester) via Fischer esterification (H₂SO₄ catalyst, reflux).
-
Amines : Undergoes transamidation with excess amine (e.g., benzylamine) at 100°C.
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | NH₃, CuI, DMF, 90°C | 4-Aminophenyl derivative | 72 |
| Oxidation (Sulfone) | KMnO₄/H₂SO₄, 60°C | Sulfone-containing compound | 85 |
| Reduction (LiAlH₄) | LiAlH₄, THF, reflux | Primary amine derivative | 68 |
| Triazole Alkylation | CH₃I, K₂CO₃, DMF | N-Methyltriazole | 90 |
Mechanistic Insights
-
NAS at Bromophenyl : Proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing groups.
-
Sulfur Oxidation : Follows a radical pathway with Mn(VII) intermediates in strong acidic conditions.
-
Triazole Reactivity : The N1 and N2 positions on the triazole ring exhibit distinct electronic environments, directing regioselective alkylation .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Structural analogues differ primarily in substituents at the 4-position of the triazole ring and the aryl group on the acetamide moiety. Key examples include:
Functional Group Replacements
Anti-Exudative Activity
The target compound’s structural relatives, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, demonstrate significant anti-exudative activity (AEA). In rat models of formalin-induced edema:
Antifungal and Antimicrobial Activity
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Lipophilicity : Alkyl groups (ethyl, allyl) at the triazole 4-position improve membrane permeability but may reduce solubility .
- Aromatic Interactions : Pyridine or thiophene substituents enhance π-π stacking with biological targets, as seen in compounds with IC₅₀ values <10 μM .
- Electron-Withdrawing Effects : Bromine on the phenyl ring increases electrophilicity, enhancing receptor binding in anti-inflammatory models .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-(4-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by alkylation or arylation at the triazole ring. For example, furan-containing substituents are introduced via nucleophilic substitution or Suzuki coupling. Key intermediates are characterized using NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and purity .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Methodological Answer : Anti-exudative activity is assessed using rodent models of inflammation, such as formalin-induced paw edema. The compound is administered at varying doses, and exudate volume or inflammatory markers (e.g., TNF-α, IL-6) are quantified. Dose-response curves and statistical analysis (e.g., ANOVA) are used to determine efficacy .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan protons at δ 6.3–7.4 ppm) and carbon connectivity.
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in triazole rings) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. fluorophenyl substituents) influence the compound’s biological activity?
- Methodological Answer : Substituent effects are analyzed via comparative SAR studies. For instance, bromine at the 4-position of the phenyl ring enhances electron-withdrawing properties, increasing binding affinity to inflammatory targets like COX-2. Fluorine, being smaller, may improve metabolic stability but reduce steric interactions. Computational docking (e.g., AutoDock Vina) and in vitro enzyme assays validate these hypotheses .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies arise from force field limitations or solvation effects in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy. For example, DFT (B3LYP/6-311++G**) calculations optimize geometries, while MD simulations (AMBER/CHARMM) assess dynamic interactions. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) resolves binding affinity mismatches .
Q. How is the 1,2,4-triazole scaffold’s conformational flexibility exploited in anti-HIV drug design?
- Methodological Answer : The triazole ring’s sulfur atom facilitates hydrogen bonding with HIV-1 protease active sites (e.g., Asp25). Molecular dynamics (MD) simulations reveal that furan substitutions enhance hydrophobic interactions with the protease’s flap region. Free energy perturbation (FEP) calculations quantify binding energy contributions, guiding rational modifications .
Q. What in vitro models are used to assess metabolic stability and toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
